N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide
Description
The compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide features a 2,3-dihydro-1,4-benzodioxin scaffold linked via an acetamide bridge to a pyridazinone ring substituted with a furan-2-yl group. This structure combines heterocyclic motifs known for diverse bioactivities, including anti-inflammatory, antimicrobial, and kinase-modulating properties .
Properties
Molecular Formula |
C18H15N3O5 |
|---|---|
Molecular Weight |
353.3 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide |
InChI |
InChI=1S/C18H15N3O5/c22-17(19-12-3-5-15-16(10-12)26-9-8-25-15)11-21-18(23)6-4-13(20-21)14-2-1-7-24-14/h1-7,10H,8-9,11H2,(H,19,22) |
InChI Key |
LPONJYHRRLOFFE-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the benzodioxin moiety: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Synthesis of the furan ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Construction of the pyridazinone ring: This can be synthesized through the reaction of hydrazines with α,β-unsaturated carbonyl compounds.
Coupling reactions: The final step involves coupling the benzodioxin, furan, and pyridazinone moieties using amide bond formation reactions, typically employing reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyridazinone moiety can be reduced to form dihydropyridazines.
Substitution: Electrophilic substitution reactions can occur on the benzodioxin ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Dihydropyridazines and related compounds.
Substitution: Halogenated or nitro-substituted benzodioxin derivatives.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide has several applications in scientific research:
Medicinal Chemistry: It can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: Its unique structure can be utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and molecular targets would depend on the specific application and require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Heterocyclic Components
Pyridazinone-Based Derivatives
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
- N-(4-Cyanophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]acetamide (14q) Molecular Formula: C22H20N4O3 Key Features: Cyanophenyl and methoxybenzyl groups improve binding affinity to formyl peptide receptors. Activity: Agonist for formyl peptide receptors (EC50 = 0.8 μM) .
Pyrrole and Sulfonamide Derivatives
- 2-[N-(2,3-dihydro-1,4-benzodioxin-6-yl)-pyrrol-2-yl] acetic acid (162) Molecular Formula: C14H13NO4 Key Features: Pyrrole ring replaces pyridazinone, retaining anti-inflammatory activity. Activity: 2.3-fold higher anti-inflammatory potency than ibuprofen in murine models .
- 2-[(4-Chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide (7l) Molecular Formula: C23H22ClN3O5S Key Features: Sulfonamide group enhances antimicrobial activity. Activity: MIC = 4 µg/mL against E. coli and C. albicans; low hemolytic activity (8.2%) .
Data Table: Comparative Analysis of Key Compounds
Key Findings from Comparative Studies
Heterocyclic Core Influence: Pyridazinone derivatives (e.g., target compound) are associated with kinase modulation and immunomodulation, while pyrrole derivatives excel in anti-inflammatory applications . Sulfonamide analogs demonstrate enhanced antimicrobial activity due to improved membrane penetration .
Substituent Effects: Electron-Withdrawing Groups (e.g., fluorine, cyano): Improve metabolic stability and target affinity . Hydrophobic Groups (e.g., 3,4-dimethylphenyl): Enhance binding to hydrophobic pockets in enzymes .
Synthetic Feasibility: Pyridazinone derivatives are synthesized via nucleophilic substitution or coupling reactions (yields: 55–70%), while sulfonamide derivatives require sulfonyl chloride intermediates .
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzodioxin moiety and a pyridazin derivative. The molecular formula is with a molecular weight of approximately 366.37 g/mol. The presence of both furan and pyridazine rings contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 366.37 g/mol |
| CAS Number | Not available |
| SMILES | O=C(NC1=CC2=C(C=C1)OCCO2)C(=O)N1C=CC(=O)N=C1C2=CC=CC=C2 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. In vitro assays demonstrated that the compound induces apoptosis in these cells by activating caspase pathways and disrupting mitochondrial membrane potential.
Case Study: MCF-7 Cell Line
In a study involving the MCF-7 cell line, treatment with varying concentrations of the compound resulted in:
- IC50 Values : The half-maximal inhibitory concentration (IC50) was determined to be approximately 25 µM.
- Mechanism of Action : Flow cytometry analysis revealed an increase in early and late apoptotic cells after treatment, indicating that the compound effectively promotes programmed cell death.
Anti-inflammatory Effects
Additionally, this compound exhibits anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines in activated macrophages. The mechanism involves the downregulation of NF-kB signaling pathways.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects | Mechanism |
|---|---|---|
| Anticancer | Induces apoptosis | Caspase activation |
| Anti-inflammatory | Reduces cytokine levels | NF-kB pathway inhibition |
Pharmacokinetics
The pharmacokinetic profile of this compound has not been extensively studied; however, initial findings suggest moderate solubility and stability under physiological conditions. Further studies are needed to elucidate its absorption, distribution, metabolism, and excretion (ADME) properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
